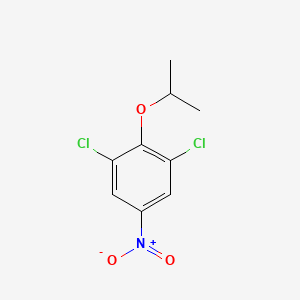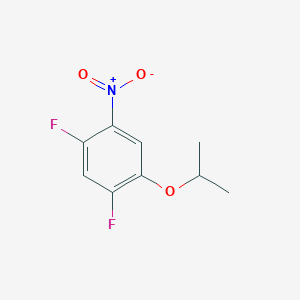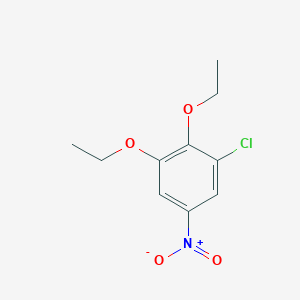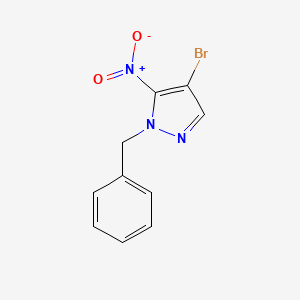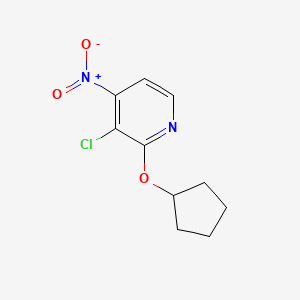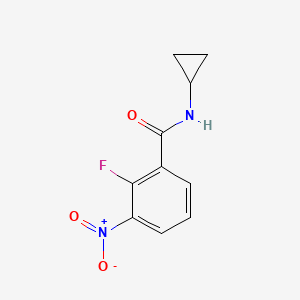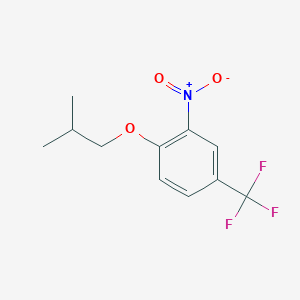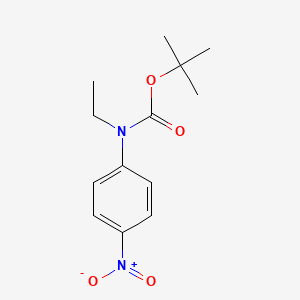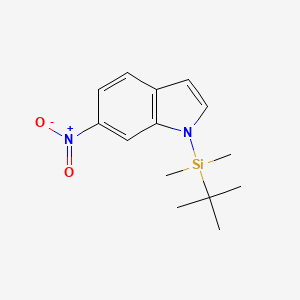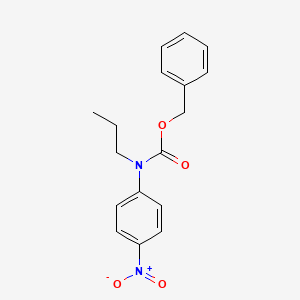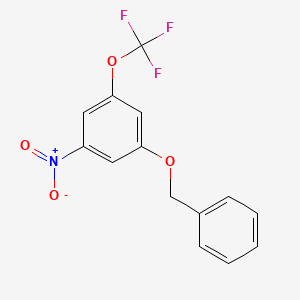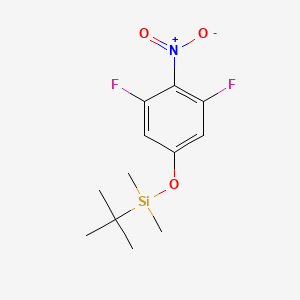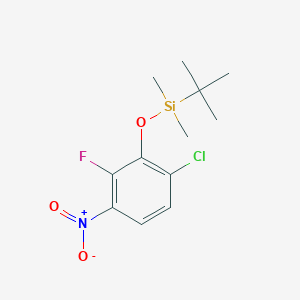
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This unique silane derivative, bearing the CAS number 1881329-20-9, offers a world of possibilities for advanced research and development projects . Its intricate molecular structure, featuring chloro, fluoro, and nitro substituents, provides a rich canvas for innovative synthesis and derivatization .
Preparation Methods
The synthesis of Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane typically involves the use of commercially available starting materials and simple reagents. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound .
Chemical Reactions Analysis
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Common reagents and conditions used in these reactions include tert-butyl nitrite (t-BuONO) for borylation and radical initiators like benzoyl peroxide (BPO) to aid the reaction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying molecular interactions and pathways. Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The unique reactivity pattern of the tert-butyl group plays a crucial role in its biological activity . The compound’s effects are mediated through its interactions with various enzymes and receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane can be compared with other similar compounds, such as tert-butyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate . While both compounds share similar structural features, this compound is unique due to its specific substituents and reactivity patterns . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl-(6-chloro-2-fluoro-3-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO3Si/c1-12(2,3)19(4,5)18-11-8(13)6-7-9(10(11)14)15(16)17/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFBJDHLXKSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
